MRS 1845
CAS No.: 544478-19-5
Cat. No.: VC0004420
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 544478-19-5 |
|---|---|
| Molecular Formula | C21H22N2O6 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 |
| Standard InChI Key | BITHABUTZRAUGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C |
Introduction
MRS 1845, also known as N-Propylargylnitrendipine, is a potent blocker of store-operated calcium (Ca²⁺) channels. It inhibits capacitative Ca²⁺ influx, which plays a crucial role in various cellular processes, including signaling and homeostasis. This compound is widely used in research to study calcium homeostasis and its effects on different cell types.
Biological Activity of MRS 1845
MRS 1845 is known for its potent inhibition of store-operated Ca²⁺ channels. It effectively blocks capacitative Ca²⁺ entry, which is essential for maintaining calcium homeostasis in cells. In HL-60 cells, MRS 1845 has an IC₅₀ of 1.7 mM, indicating its effectiveness as a blocker of Ca²⁺ influx .
Effects on Photopic Horizontal Cells
Studies have shown that exposure to MRS 1845 results in a significant reduction of light-evoked postsynaptic currents in photopic horizontal cells. This effect does not alter the light responses or voltage-operated Ca²⁺ currents in cones, highlighting the specific role of store-operated channels in regulating Ca²⁺ homeostasis in the retina .
Neuroprotective Effects
Inhibition of store-operated calcium entry by MRS 1845 has been found to protect PC12 cells against 1-methyl-4-phenylpyridinium (MPP⁺) insult. This protection is associated with increased cell viability, reduced apoptotic cell death, and decreased intracellular reactive oxygen species (ROS) production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume